1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at position 1, a propoxymethyl group at position 3, and a carboxylic acid group at position 4. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The propoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve alkyl halides and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and succinate dehydrogenase (SDH). These interactions disrupt key biochemical pathways, leading to the desired biological effects. For example, inhibition of COX enzymes results in reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a nitro group at position 4.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a propoxymethyl group.
3-Methyl-2-phenyl-4-pyrazolecarboxylic acid: Features a phenyl group at position 2 instead of a propoxymethyl group.
Uniqueness
1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxymethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-3-(propoxymethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-14-6-8-7(9(12)13)5-11(2)10-8/h5H,3-4,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOKLYXINSPWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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